Vidofludimus ethyl ester

Description

Vidofludimus ethyl ester (Vidofludimus) is a novel, orally available inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. By targeting DHODH, Vidofludimus reduces pyrimidine pools, thereby modulating immune cell proliferation and exhibiting antiviral activity . Its chemical structure (C₂₀H₁₈FNO₄; molecular weight 355.36) is distinct from first-generation DHODH inhibitors such as leflunomide and teriflunomide, which share structural similarities and broader off-target effects . Vidofludimus has demonstrated efficacy in preclinical and clinical studies for immune-mediated diseases (e.g., rheumatoid arthritis, inflammatory bowel disease) and viral infections (e.g., influenza) .

Properties

Molecular Formula |

C21H20FNO4 |

|---|---|

Molecular Weight |

369.4 g/mol |

IUPAC Name |

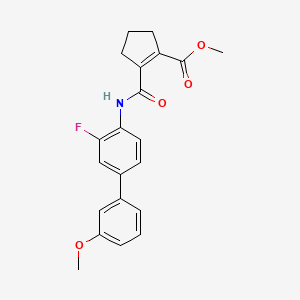

methyl 2-[[2-fluoro-4-(3-methoxyphenyl)phenyl]carbamoyl]cyclopentene-1-carboxylate |

InChI |

InChI=1S/C21H20FNO4/c1-26-15-6-3-5-13(11-15)14-9-10-19(18(22)12-14)23-20(24)16-7-4-8-17(16)21(25)27-2/h3,5-6,9-12H,4,7-8H2,1-2H3,(H,23,24) |

InChI Key |

LAWDZLPLHRRPSV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(CCC3)C(=O)OC)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Vidofludimus ethyl ester can be synthesized through esterification reactions involving the corresponding carboxylic acid and ethanol. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently . The general reaction scheme is as follows:

R-COOH+R’-OH→R-COOR’+H2O

In this case, the carboxylic acid (Vidofludimus) reacts with ethanol to form Vidofludimus ethyl ester and water.

Industrial Production Methods

Industrial production of Vidofludimus ethyl ester involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Vidofludimus ethyl ester undergoes several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to its carboxylic acid and alcohol components under acidic or basic conditions.

Reduction: Reduction of the ester can yield the corresponding alcohol.

Substitution: The ester group can be substituted with other nucleophiles to form various derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

Substitution: Nucleophilic substitution reactions often involve reagents like Grignard reagents or organolithium compounds.

Major Products

Hydrolysis: Carboxylic acid and ethanol.

Reduction: Alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Vidofludimus ethyl ester has been extensively studied for its potential therapeutic applications:

Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

Biology: Investigated for its effects on cellular metabolism and enzyme inhibition.

Medicine: Demonstrated efficacy in treating autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease by inhibiting DHODH and reducing the production of pro-inflammatory cytokines

Mechanism of Action

Vidofludimus ethyl ester exerts its effects by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), which is essential for the de novo synthesis of pyrimidines. By blocking this enzyme, the compound reduces the proliferation of activated T- and B-cells, thereby modulating the immune response . Additionally, it inhibits the expression of pro-inflammatory cytokines such as interleukin-17 (IL-17) and interferon-gamma (IFN-γ), further contributing to its immunosuppressive effects .

Comparison with Similar Compounds

Comparison with Similar DHODH Inhibitors

Structural and Mechanistic Differences

- Its selectivity for DHODH minimizes off-target interactions, contributing to a superior safety profile .

- Leflunomide/Teriflunomide: Structurally related first-generation inhibitors with additional immunomodulatory effects mediated by non-DHODH targets (e.g., tyrosine kinases). These off-target actions are linked to adverse effects such as hepatotoxicity and teratogenicity .

Efficacy and Selectivity

Vidofludimus exhibits potent antiviral activity against influenza strains (EC₅₀ ~2.1 μM) and selective immunomodulation, unlike leflunomide/teriflunomide, which lack antiviral effects .

Pharmacokinetics and Drug Interactions

- Teriflunomide: Requires prolonged elimination protocols (e.g., cholestyramine washout) due to its extended half-life, complicating clinical use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.